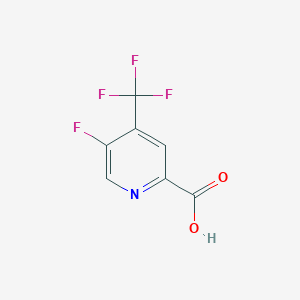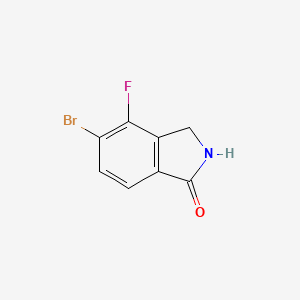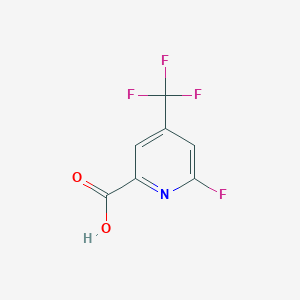
5-Fluoro-4-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(trifluoromethyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This compound is known for its potent chelating abilities and biological activities . It has significant applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Fluoro-4-(trifluoromethyl)picolinic acid involves the carboxylation reaction of 2-bromo-5-(trifluoromethyl)-pyridine with butyllithium . This method is commonly used in laboratory settings due to its efficiency and reliability.
Industrial Production Methods
In industrial settings, the production of this compound often involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .
化学反応の分析
Types of Reactions
5-Fluoro-4-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for carboxylation, sodium chlorite for oxidation, and various reducing agents for reduction reactions . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
科学的研究の応用
5-Fluoro-4-(trifluoromethyl)picolinic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Fluoro-4-(trifluoromethyl)picolinic acid involves its ability to chelate metal ions. This chelation process can influence various biological pathways and molecular targets, including enzymes and receptors that require metal ions for their activity . The compound’s unique structure allows it to form stable complexes, which can modulate the activity of these molecular targets.
類似化合物との比較
Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the fluorine atom at the 4-position.
4-Fluoro-5-(trifluoromethyl)picolinic acid: Similar but with the fluorine and trifluoromethyl groups in different positions.
5-Fluoro-2-picolinic acid: Lacks the trifluoromethyl group.
Uniqueness
5-Fluoro-4-(trifluoromethyl)picolinic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination enhances its chelating abilities and biological activities, making it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
5-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-12-5(6(13)14)1-3(4)7(9,10)11/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWQPQIXAPOEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4',4''',4''''',4'''''''-(Pyrene-1,3,6,8-tetrayl)tetrakis(([1,1'-biphenyl]-4-carbaldehyde))](/img/structure/B8239699.png)
![[Tert-butyl(diphenyl)silyl]oxymethylphosphonic acid](/img/structure/B8239707.png)
![2-[Di(propan-2-yloxy)phosphorylmethyl-methylphosphoryl]oxypropane](/img/structure/B8239715.png)






